molecular formula C20H19ClFNO3 B2740487 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one CAS No. 477870-67-0

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

Cat. No. B2740487
CAS RN: 477870-67-0
M. Wt: 375.82
InChI Key: UFUMTODVNFEMMK-RMKNXTFCSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results. Chemical reactions can be influenced by many factors including the presence of other substances, temperature, and pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. These properties can include characteristics such as melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds focuses on the synthesis and characterization of biologically active derivatives, exemplified by studies on 1,2,4-triazole derivatives and their intermolecular interactions. Such research typically involves detailed analysis using X-ray diffraction, thermal techniques, and quantum mechanical calculations to understand the compound's structure and behavior (Shukla et al., 2014).

Biological Activities

Various studies have been conducted on compounds similar to the one , focusing on their biological activities. These activities include antifungal, antibacterial, and potential larvicidal effects, as observed in pyrimidine derivatives linked with morpholinophenyl (Gorle et al., 2016). Another area of interest is the exploration of compounds for gastrokinetic agents, showing promising results in enhancing gastric emptying activity (Kato et al., 1991).

Molecular Interactions

Understanding the molecular interactions of these compounds, particularly with proteins such as human serum albumin, is crucial for assessing their pharmacokinetic properties and potential therapeutic applications. Studies have indicated that certain derivatives can induce conformation and secondary structure changes in proteins through binding, which is essential for drug design (Wang et al., 2016).

Luminescent Properties

The luminescent properties of europium complexes with fluorine-functionalized ligands have been explored for potential applications in organic light-emitting devices (OLEDs). Such research highlights the importance of structural modifications, like fluorine substitution, to enhance the efficiency and luminance of red emissions in electroluminescent devices (Zhang, Li, & Lv, 2012).

Mechanism of Action

The mechanism of action for this compound is not directly available from the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be complex and depend on the specific context .

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO3/c21-18-2-1-3-19(22)17(18)14-26-16-7-4-15(5-8-16)6-9-20(24)23-10-12-25-13-11-23/h1-9H,10-14H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUMTODVNFEMMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

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